1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine
Description
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
[3-[(dimethylamino)methyl]cyclopentyl]methanamine |
InChI |
InChI=1S/C9H20N2/c1-11(2)7-9-4-3-8(5-9)6-10/h8-9H,3-7,10H2,1-2H3 |
InChI Key |
PCYPQONGQXKVDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCC(C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine typically involves the reaction of cyclopentane derivatives with aminomethyl and dimethylmethanamine groups. One common method includes the use of cyclopentyl bromide, which undergoes nucleophilic substitution with aminomethyl and dimethylmethanamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and other bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, influencing biological processes. The dimethylmethanamine moiety may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s uniqueness lies in its cyclopentyl backbone combined with dual amine functionalities. Below is a comparative analysis with structurally related compounds:
Pharmacological and Chemical Properties
Biological Activity
1-[3-(Aminomethyl)cyclopentyl]-N,N-dimethylmethanamine, often referred to as a cyclopentyl amine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including molecular interactions, pharmacodynamics, and relevant case studies.
The compound belongs to the class of organic compounds known as phenylmethylamines. Its chemical structure allows for interactions with various biological systems, particularly through its ability to act as an inhibitor of specific enzymes and receptors.
This compound is primarily recognized for its role in producing nitric oxide (NO) , a crucial signaling molecule involved in various physiological processes. The compound acts as an inhibitor of nitric oxide synthases (NOS), particularly NOS1 and NOS3, which are responsible for synthesizing NO from L-arginine.
Nitric Oxide Synthase Inhibition
- NOS1 : Involved in neurotransmission and exhibits properties akin to a neurotransmitter in both the brain and peripheral nervous system.
- NOS3 : Plays a significant role in vascular function by mediating vasodilation through cGMP signaling pathways.
The inhibition of these enzymes can lead to altered levels of NO, impacting processes such as inflammation and vascular regulation .
Biological Activity Summary
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Nitric Oxide Production | Induces NO production, influencing vascular tone and immune responses. |
| Inflammatory Mediator | Enhances synthesis of pro-inflammatory cytokines like IL-6 and IL-8. |
| Antitumor Activity | Exhibits potential tumoricidal effects through NO-mediated mechanisms. |
Pharmacological Implications
The compound's ability to modulate NO levels has significant implications for therapeutic applications, particularly in conditions characterized by inflammation or impaired vascular function. The inhibition of NOS may provide a pathway for treating diseases such as:
- Chronic Inflammatory Diseases : Conditions like asthma or chronic obstructive pulmonary disease (COPD) may benefit from the modulation of inflammatory responses.
- Cardiovascular Disorders : By influencing vascular smooth muscle relaxation, the compound could play a role in managing hypertension or other cardiovascular conditions.
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Study on Inflammation : Research demonstrated that the compound significantly reduces levels of IL-6 in macrophages, indicating its potential as an anti-inflammatory agent .
- Vascular Studies : In a controlled setting, administration of the compound resulted in enhanced vasodilation responses in animal models, supporting its role in cardiovascular health .
Q & A
Q. Methodological Focus
- HPLC with UV/ELSD Detection : Use a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to resolve impurities.
- LC-MS/MS : Detects trace contaminants (e.g., residual solvents or byproducts) at ppm levels .
- Karl Fischer Titration : To quantify moisture content, critical for hygroscopic amine derivatives .
What safety precautions are essential during handling?
Q. Experimental Design
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS H335).
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
How is the compound’s stability evaluated under experimental conditions?
Q. Advanced
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and varying pH to identify degradation pathways.
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>234°C as per boiling point data) .
- Long-Term Stability : Monitor via HPLC at intervals (e.g., 0, 3, 6 months) under storage conditions .
What are the computational approaches to predict biological activity?
Q. Advanced
- Molecular Docking : Simulate interactions with targets like sigma-1 receptors (implicated in neuroprotection) using software (AutoDock Vina).
- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogues .
- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
How can synthetic byproducts be minimized during scale-up?
Q. Methodological Focus
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression.
- Flow Chemistry : Enhances heat/mass transfer, reducing side reactions (e.g., over-alkylation) .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) for robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
